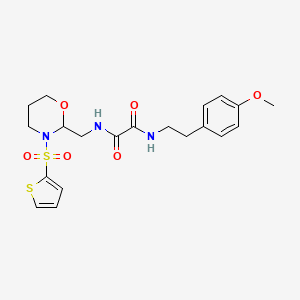

N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(4-Methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS: 898368-84-8) is an oxalamide derivative characterized by two key structural features:

- N2-substituent: A 1,3-oxazinan-2-ylmethyl group modified with a thiophen-2-ylsulfonyl moiety.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-28-16-7-5-15(6-8-16)9-10-21-19(24)20(25)22-14-17-23(11-3-12-29-17)31(26,27)18-4-2-13-30-18/h2,4-8,13,17H,3,9-12,14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJSKLHEEKAXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its potential biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 473.6 g/mol. Its structure features several functional groups, including:

- Methoxyphenethyl moiety

- Thiophenesulfonyl group

- Oxalamide functional group

These structural elements suggest a potential for interaction with various biological targets, making it a candidate for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H31N3O5S |

| Molecular Weight | 473.6 g/mol |

| Solubility | Varies by solvent |

| Purity | ~95% |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the thiophenesulfonyl group may enhance binding affinity, potentially modulating the activity of biological targets.

Case Studies and Research Findings

-

Antiproliferative Activity :

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231) . -

Kinase Inhibition :

Certain derivatives of oxalamides are known to inhibit kinases such as SYK (Spleen Tyrosine Kinase), which plays a crucial role in cellular signaling pathways related to cancer progression . The structural characteristics of this compound suggest it may possess similar inhibitory properties. -

Microtubule Disruption :

Compounds that target microtubule dynamics are vital in cancer therapy due to their role in cell division. The potential of this compound to disrupt microtubule polymerization could position it as a candidate for further investigation in this area .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antiproliferative | Significant effects on cancer cell lines |

| Kinase Inhibition | Potential inhibition of SYK kinase |

| Microtubule Disruption | Possible disruption of microtubule dynamics |

Synthesis and Stability

The synthesis of this compound involves multiple steps requiring careful control over reaction conditions such as temperature and solvent choice to achieve high purity and yield. The compound is stable under standard laboratory conditions but may react under extreme pH or temperature conditions.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Oxalamide derivatives are widely studied due to their modular synthesis and tunable biological activities. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Impact on Yield : Bulkier substituents (e.g., thiophen-2-ylsulfonyl in the target compound) may reduce synthetic yields compared to simpler groups like 4-methoxyphenethyl. For example, compound 57 (bis-4-methoxyphenethyl) achieves 56% yield , while analogs with heterocyclic groups (e.g., pyridinyl in S5456) often require specialized coupling steps .

- Thiophene vs. Phenyl Sulfonyl : The thiophen-2-ylsulfonyl group in the target compound distinguishes it from analogs with phenylsulfonyl (e.g., compound in ) or fluorophenylsulfonyl (e.g., ) groups. Thiophene’s electron-rich nature may enhance π-π stacking or metal-binding interactions in biological targets .

Pharmacological and Metabolic Profiles

While direct data for the target compound is lacking, insights can be inferred from related oxalamides:

- Enzyme Inhibition : Compound 28 () inhibits Cytochrome P450 4F11, a key enzyme in lipid metabolism, with moderate potency . The thiophene-sulfonyl group in the target compound may similarly influence enzyme binding but could alter metabolic stability due to sulfur’s susceptibility to oxidation.

- CYP Interactions : S5456 () inhibits CYP3A4 by 51% at 10 µM, suggesting that oxalamides with aromatic substituents may pose metabolic risks . The target compound’s thiophene moiety could modulate CYP affinity compared to phenyl-based analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound and its analogs?

Answer:

The synthesis involves sequential coupling reactions. First, 4-methoxyphenethylamine reacts with oxalyl chloride derivatives in anhydrous dichloromethane with triethylamine as a base. The thiophene sulfonyl group is introduced via sulfonylation of the oxazinan intermediate using thiophene-2-sulfonyl chloride. Key steps include:

- Purification: Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures).

- Characterization: ¹H/¹³C NMR identifies aromatic protons (δ 6.83–7.63 ppm), methoxy groups (δ ~3.71 ppm), and methylene linkages (δ 2.76–3.44 ppm). LC-MS confirms molecular weight (expected [M+H]+ ~500–550 Da based on analogs) .

Basic: How is structural integrity validated in academic research?

Answer:

Orthogonal analytical techniques are critical:

- NMR: ¹H NMR detects aromatic splitting patterns; ¹³C NMR confirms carbonyl carbons (δ 157–159 ppm).

- HRMS: Ensures molecular formula accuracy (<3 ppm error).

- HPLC: Verifies purity (≥95%) using C18 and phenyl-hexyl columns.

- IR Spectroscopy: Identifies C=O (~1670 cm⁻¹) and S=O (~1350 cm⁻¹) stretches .

Advanced: How to resolve low yields during sulfonylation of the 1,3-oxazinan intermediate?

Answer:

Optimization strategies:

- Moisture Control: Use molecular sieves and dry solvents.

- Stoichiometry: 1.2–1.5 equivalents of sulfonyl chloride.

- Temperature: Gradual warming (0°C → RT over 12 hours).

- Monitoring: TLC (hexane:EtOAc 3:1) to track reaction progress.

If yields remain low, consider microwave-assisted synthesis (80°C, 30 minutes) or alternative sulfonylating agents .

Advanced: How to design enzymatic inhibition assays for this compound?

Answer:

Critical parameters include:

- Enzyme Selection: Use physiologically relevant concentrations (e.g., 10 nM human soluble epoxide hydrolase).

- Dose-Response: 12-point dilution series (0.1 nM–100 μM).

- Controls: Include known inhibitors (e.g., EC5020 for sEH).

- Data Analysis: Apply Cheng-Prusoff equation for competitive inhibition and pre-incubation studies to assess time-dependent effects .

Advanced: How to address discrepancies between computational LogP predictions and experimental solubility?

Answer:

Methodological troubleshooting:

- Experimental Verification: Shake-flask method in PBS (pH 7.4) with LC-MS quantification.

- Computational Re-evaluation: Use Consensus LogP models.

- Polymorphism Screening: Powder XRD and DSC/TGA to identify stable forms.

- Co-solvent Screening: Test DMSO/PEG400 mixtures for formulation compatibility .

Advanced: What mechanistic insights arise from comparing this compound with its des-thiophene analog?

Answer:

SAR studies should:

- Synthesize Analog: Omit sulfonylation to create the des-thiophene variant.

- Biological Testing: Compare IC50 values in enzyme assays.

- Molecular Docking: Assess sulfonyl interactions (e.g., Gln130 in sEH).

- Thermodynamic Profiling: Use ITC to quantify binding energy changes. A ≥10-fold potency difference highlights the sulfonyl group’s role .

Basic: What purification methods ensure >95% purity?

Answer:

Sequential purification:

- Flash Chromatography: Biotage® C18 column (MeCN/H₂O + 0.1% formic acid).

- Preparative HPLC: XBridge™ C18 column, 20 mL/min gradient.

- Recrystallization: Tert-butyl methyl ether/hexane (1:3 v/v).

Validate via analytical HPLC (dual columns) and NMR impurity integration .

Advanced: How to design stability studies under physiological conditions?

Answer:

Protocol includes:

- Forced Degradation: Acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic stress.

- LC-HRMS: Identify degradation products (e.g., sulfoxides from thiophene).

- Kinetic Analysis: Simulated gastric/intestinal fluids over 24 hours.

- Accelerated Stability: 40°C/75% RH with Arrhenius modeling for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.